Acetyl-binankadsurin A
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Overview
Description
Preparation Methods
Acetyl-binankadsurin A can be isolated from the plant Kadsura longipedunculata . The preparation method involves extracting the compound from the plant material using solvents such as ethanol or chloroform . The extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Acetyl-binankadsurin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetyl-binankadsurin A has several scientific research applications. It has been studied for its potential anti-HIV activity due to its weak inhibitory effect on HIV-1 protease . Additionally, it has been investigated for its potential use in treating other diseases and conditions, such as diabetes and Alzheimer’s disease . The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical and pharmacological research .
Mechanism of Action
The mechanism of action of Acetyl-binankadsurin A involves its interaction with specific molecular targets, such as HIV-1 protease . By binding to the active site of the enzyme, it inhibits its activity, thereby preventing the replication of the virus . The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Acetyl-binankadsurin A is similar to other lignan compounds isolated from the Kadsura genus, such as binankadsurin A and kadsuralactone B . These compounds share similar structural features and biological activities . this compound is unique in its specific inhibitory activity against HIV-1 protease .
Properties
Molecular Formula |
C24H28O8 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate |
InChI |
InChI=1S/C24H28O8/c1-11-7-14-8-16(27-4)22(28-5)20(26)18(14)19-15(21(12(11)2)32-13(3)25)9-17-23(24(19)29-6)31-10-30-17/h8-9,11-12,21,26H,7,10H2,1-6H3/t11-,12-,21-/m1/s1 |
InChI Key |
FQRABLUDNBDAFZ-JWCBKOKGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C)OCO4)OC)O)OC)OC |
Origin of Product |
United States |
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